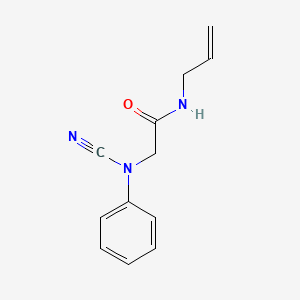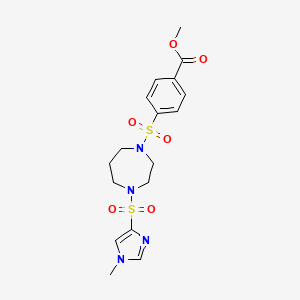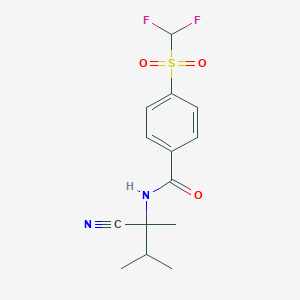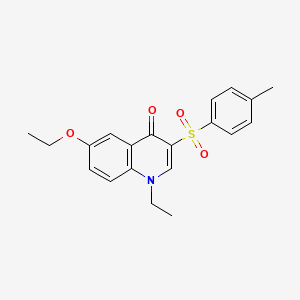![molecular formula C18H13FN2OS B2659560 2-(2-Fluorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 866808-03-9](/img/structure/B2659560.png)
2-(2-Fluorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-Fluorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” belongs to the class of organic compounds known as phenylpyridines . It is a part of the pyrimidine-thiones group, which are known for their antitumor activities . The formation of thiones involves the conversion of the C=O group into the C=S functional group-based tricyclic pyrimidinone systems .
Synthesis Analysis
The synthesis of pyrimidine-thiones involves a combinatorial and parallel synthesis of pyrimidine-based small molecules, along with a one-pot reaction strategy . The formation of thiones is achieved via C=O group conversion into the C=S functional group-based tricyclic pyrimidinone systems using Lawesson’s reagent and phosphorus pentasulfide as thionation agents .Molecular Structure Analysis
The molecular structure of this compound can be elucidated by 1H-NMR, 13C-NMR, and HRMS analysis . The NMR data for a similar compound is as follows: 1H NMR (400 MHz, CDCl3) δ 7.58 (d, J = 8.3 Hz, 2H), 7.36 (d, J = 8.3 Hz, 2H), 6.90 (s, 1H), 4.69 (t, J = 6.3 Hz, 2H), 3.71 (s, 3H), 3.08 (t, J = 6.8 Hz, 2H), 2.05 (p, J = 7.0 Hz, 2H), 1.96 (p, J = 6.6 Hz, 2H); 13C NMR (101 MHz, CDCl3) δ 178.74, 154.56, 142.94, 138.41, 131.93, 130.36, 130.25, 122.66, 120.42, 105.15, 47.97, 32.61, 30.01, 22 .Applications De Recherche Scientifique
Complexes of Pyrimidine Thiones: Synthesis and Biological Evaluation
A study on the mechanochemical synthesis of metal complexes with pyrimidine thiones, including 1-(2-methylphenyl)-4,4,6-trimethyl pyrimidine-2-thione and 1-(4-methylphenyl)-4,4,6-trimethyl pyrimidine-2-thione, revealed their potential for antibacterial and DNA photocleavage applications. The structural analysis confirmed the coordination of ligands through nitrogen (endocyclic) and sulfur (exocyclic) donor atoms. The biological evaluation highlighted the impact of substitution on ligands' biological potentials, indicating that certain substitutions enhance antibacterial and DNA cleaving agents' effectiveness (Sethi, Khare, & Choudhary, 2020).
Synthesis and Biological Activity of Pyrimidine Derivatives
Another research focus is the development of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives, showcasing significant larvicidal activity against third instar larvae. This study demonstrates the potential of pyrimidine derivatives in pest control, with certain compounds showing excellent activity compared to the standard drug malathion. This highlights the role of electron-withdrawing groups in enhancing biological activity (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).
Quantum Chemical Calculations and Molecular Docking Studies
Quantum chemical calculations and molecular docking studies of pyrimidine derivatives have elucidated their structural and electronic properties. These studies aim to understand the interactions at the molecular level, which are crucial for pharmaceutical applications. By redesigning pyrimidine compounds with different halogens and docking them with human estrogen receptors, researchers aim to predict potential drug candidates with optimized pharmacological profiles (Gandhi, Patel, Modh, Naliyapara, & Patel, 2016).
Design and Synthesis of Pyrimidine Derivatives as Anti-inflammatory Agents
A study on the synthesis of novel pyrimidine derivatives for potential anti-inflammatory and analgesic applications revealed the importance of substituent nature on biological activities. The research demonstrated that certain pyrimidine derivatives, particularly those with chlorophenyl substitution, exhibited potent anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these compounds in pain and inflammation management (Muralidharan, Raja, & Deepti, 2019).
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2OS/c1-10-6-7-15-11(8-10)9-13-17(22-15)20-16(21-18(13)23)12-4-2-3-5-14(12)19/h2-8H,9H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZPDMIWUHFWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2659480.png)

![6'-chloro-1-(3,5-dimethylbenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2659484.png)
![2-[(Tert-butoxy)methyl]aniline](/img/structure/B2659485.png)
![N-(4-methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea](/img/structure/B2659486.png)


![1-[2-(4-Methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea](/img/structure/B2659494.png)

![N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2659496.png)
![N-(4-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2659499.png)
